molecular formula C14H12N2O4 B14621017 Benzoic acid, 4-((4-methoxyphenyl)azoxy)- CAS No. 57107-52-5

Benzoic acid, 4-((4-methoxyphenyl)azoxy)-

Cat. No.: B14621017
CAS No.: 57107-52-5
M. Wt: 272.26 g/mol
InChI Key: HGULEWNVVSFQPC-UHFFFAOYSA-N
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Description

Benzoic acid, 4-((4-methoxyphenyl)azoxy)- is an organic compound with a complex structure that includes a benzoic acid moiety and a methoxyphenyl azoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-((4-methoxyphenyl)azoxy)- typically involves the reaction of 4-methoxyphenylhydrazine with benzoic acid derivatives under oxidative conditions. Common oxidizing agents used in this synthesis include hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts such as palladium or platinum can enhance the efficiency of the reaction, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-((4-methoxyphenyl)azoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the azoxy group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Benzoic acid, 4-((4-methoxyphenyl)azoxy)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-((4-methoxyphenyl)azoxy)- involves its interaction with various molecular targets. The azoxy group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can interact with cellular components. This compound may also inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-methoxy-
  • 4-Methoxybenzoic acid
  • 4-Methoxyphenylhydrazine

Uniqueness

Benzoic acid, 4-((4-methoxyphenyl)azoxy)- is unique due to the presence of both the benzoic acid and methoxyphenyl azoxy groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

57107-52-5

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

4-[(4-methoxyphenoxy)diazenyl]benzoic acid

InChI

InChI=1S/C14H12N2O4/c1-19-12-6-8-13(9-7-12)20-16-15-11-4-2-10(3-5-11)14(17)18/h2-9H,1H3,(H,17,18)

InChI Key

HGULEWNVVSFQPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)ON=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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